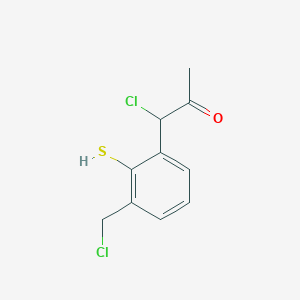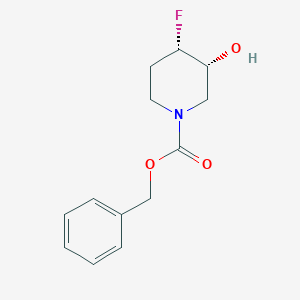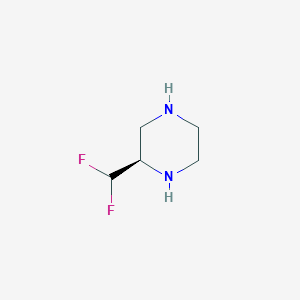![molecular formula C21H24F3N3O2S B14037838 2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine is a complex organic compound with the molecular formula C21H24F3N3O2S and a molecular weight of 439.50 . This compound is characterized by its unique structure, which includes a trifluoromethyl group and a sulfonyl group attached to a pyrazino[1,2-A]pyrazine core. It is primarily used for research purposes .
Preparation Methods
The synthesis of 2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the pyrazino[1,2-A]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step is achieved through a substitution reaction where a benzyl group is introduced to the core structure.
Attachment of the trifluoromethyl phenyl sulfonyl group: This step involves the reaction of the intermediate compound with a trifluoromethyl phenyl sulfonyl reagent under specific conditions.
Chemical Reactions Analysis
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine can be compared with similar compounds such as:
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound shares the trifluoromethyl phenyl group but has a different core structure.
PBDTTBI and PBDTBBT: These are low band gap conjugated polymers with similar trifluoromethyl phenyl groups but different applications in solar cells.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24F3N3O2S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
8-benzyl-2-[4-(trifluoromethyl)phenyl]sulfonyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine |
InChI |
InChI=1S/C21H24F3N3O2S/c22-21(23,24)18-6-8-20(9-7-18)30(28,29)27-13-12-26-11-10-25(15-19(26)16-27)14-17-4-2-1-3-5-17/h1-9,19H,10-16H2 |
InChI Key |
QOBYHEQXLSKPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2N1CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


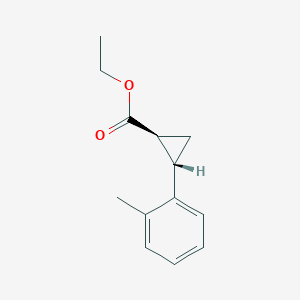
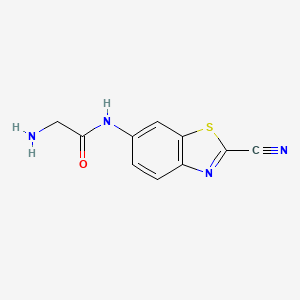


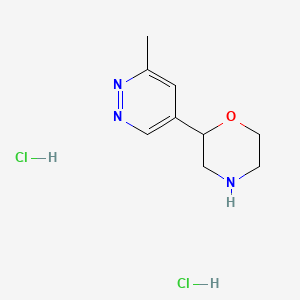
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)


![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
